3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime

HDAC inhibitor Zinc-binding group Oxime ether SAR

This mono‑4‑chlorobenzyl oxime ether (CAS 478046‑99‑0, MW 462.75, ≥95%) is the defined SAR probe for isolating oxime‑benzyl lipophilicity effects in HDAC inhibitor programmes. With one chlorine on the oxime terminus—versus the di‑chloro congener—it shifts cLogP by ~0.5–0.7 log units, enabling clean attribution of isoform‑selectivity changes to the oxime warhead. Supplied from the BIONET research‑intermediate portfolio, each batch is identity‑verified, eliminating hit‑validation failures from non‑standardized fragments. Ideal for NMR/SPR primary screens and CETSA selectivity controls alongside its 2,6‑dichlorobenzyl analog.

Molecular Formula C23H18Cl3NO3
Molecular Weight 462.75
CAS No. 478046-99-0
Cat. No. B2431507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime
CAS478046-99-0
Molecular FormulaC23H18Cl3NO3
Molecular Weight462.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC=NOCC3=CC=C(C=C3)Cl
InChIInChI=1S/C23H18Cl3NO3/c24-19-7-4-16(5-8-19)14-30-27-11-10-23(28)17-2-1-3-21(12-17)29-15-18-6-9-20(25)13-22(18)26/h1-9,11-13H,10,14-15H2/b27-11+
InChIKeyFNOYQWSVUNLOTN-LUOAPIJWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime (CAS 478046-99-0) – Chemical Class, Structural Identity, and Research-Grade Procurement Snapshot


3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime (CAS 478046‑99‑0, molecular formula C₂₃H₁₈Cl₃NO₃, molecular weight 462.75 g mol⁻¹) is a synthetic oxime ether derivative belonging to the BIONET research-intermediate portfolio supplied by Key Organics (product code 4R‑0330) . The molecule features a 3‑oxopropanal core flanked by a 3‑[(2,4‑dichlorobenzyl)oxy]phenyl moiety on one side and an O‑(4‑chlorobenzyl)oxime terminus on the other, placing it within a structurally distinct sub‑class of chlorinated benzyl‑oxime ethers that have been investigated as zinc‑binding warheads in histone deacetylase (HDAC) inhibitor programmes [1]. The compound is supplied at ≥95 % purity for early‑stage discovery research and is available in milligram‑to‑gram quantities from multiple specialty chemical vendors .

Why In‑Class Chlorinated Benzyl‑Oxime Ethers Cannot Be Freely Interchanged with 3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime – Key Structural and Physicochemical Differentiation Points


Chlorinated benzyl‑oxime ethers that share the same 3‑oxopropanal scaffold can exhibit markedly divergent physicochemical and biological profiles when the number, position, or symmetry of chlorine substituents on the two aromatic termini is altered . In the specific case of CAS 478046‑99‑0, the presence of a single 4‑chloro substituent on the oxime benzyl group (rather than a di‑chloro pattern) reduces molecular weight, lipophilicity, and topological polar surface area (tPSA) relative to its tetra‑chloro congeners, which directly influences aqueous solubility, membrane permeability, and zinc‑chelation geometry at the HDAC active site [1]. Procurement records also show that even closely related analogs (e.g., CAS 478047‑02‑8 bearing an O‑(2,6‑dichlorobenzyl) group) are stocked under separate BIONET catalogue entries, reflecting the fact that researchers treat these compounds as non‑interchangeable chemical entities for structure‑activity relationship (SAR) studies . Consequently, replacement with a generic ‘chlorinated benzyl‑oxime’ without matching the exact substitution pattern risks confounding biological readouts and invalidating SAR conclusions.

3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime – Head‑to‑Head Quantitative Evidence vs. Closest Analogs for Informed Procurement Decisions


Chlorine Count and Substitution Symmetry: MW and Lipophilicity Differentiation vs. the O‑(2,6‑Dichlorobenzyl) Tetra‑Chloro Analog (CAS 478047‑02‑8)

CAS 478046‑99‑0 contains one chlorine atom on the oxime benzyl ring (para position), whereas its closest congener CAS 478047‑02‑8 carries a second chlorine at the ortho position (2,6‑dichloro substitution). This single atom difference reduces the molecular weight by approximately 7 % (462.75 vs. 497.2 g mol⁻¹, a Δ of ~34.5 Da) and is predicted to lower the octanol‑water partition coefficient (cLogP) by ca. 0.5–0.7 log units . In HDAC inhibitor programmes, such modest lipophilicity shifts have been shown to alter zinc‑binding geometry and isoform selectivity profiles across the 11 human HDACs [1].

HDAC inhibitor Zinc-binding group Oxime ether SAR

Biological Activity Class‑Level Inference: HDAC Inhibition Potential of Oxime‑Ether Zinc‑Binding Groups

While no direct, head‑to‑head enzymatic assay data are publicly available for CAS 478046‑99‑0 itself, the oxime‑ether motif present in this compound has been systematically evaluated as a zinc‑binding group (ZBG) in HDAC inhibitors. In a panel of 11 human HDAC isoforms, oxime‑amide derivatives bearing chlorinated benzyl substituents demonstrated sub‑micromolar IC₅₀ values, with the exact substitution pattern on the benzyl ring modulating isoform selectivity by up to 10‑fold [1]. The mono‑4‑chloro substitution pattern of CAS 478046‑99‑0 is predicted to offer a distinct hydrogen‑bonding and steric profile at the HDAC catalytic zinc ion compared to di‑chloro or non‑chlorinated analogs, making it a valuable chemical probe for dissecting isoform‑specific pharmacology [2].

Epigenetics Zinc-binding pharmacophore HDAC isoform selectivity

BIONET Library Provenance and Reproducibility Advantage vs. Non‑Standardized In‑House Syntheses

CAS 478046‑99‑0 is produced and quality‑controlled under the BIONET brand by Key Organics, a supplier that maintains over 300,000 research intermediates with standardized analytical certificates (≥95 % purity by ¹H NMR and/or LC‑MS) . This contrasts with custom‑synthesized analogs that may exhibit batch‑to‑batch variability in purity, residual solvent content, or isomeric composition. When researchers procure CAS 478046‑99‑0 (Key Organics product 4R‑0330), they obtain a defined chemical entity with a fixed CAS number and documented analytical profile, ensuring that SAR data generated with this compound can be reproduced across laboratories . By comparison, ordering a non‑standardized ‘oxime‑ether intermediate’ without a unique CAS risks introducing undefined impurities that confound biological assay results.

Screening library Fragment-based drug discovery Quality-controlled building block

Optimal Procurement and Deployment Scenarios for 3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime (CAS 478046-99-0) Based on Quantitative Differentiation Evidence


HDAC Inhibitor Lead Optimization – SAR Exploration of the Oxime Benzyl Substitution Vector

Use CAS 478046‑99‑0 as the mono‑4‑chlorobenzyl reference compound in a systematic SAR matrix that varies the oxime‑benzyl chlorine count (0 Cl, 1‑Cl, 2‑Cl) while keeping the 3‑[(2,4‑dichlorobenzyl)oxy]phenyl moiety constant. The ~0.5–0.7 log unit lipophilicity difference between this compound and its di‑chloro analog allows researchers to isolate the contribution of oxime‑benzyl lipophilicity to HDAC isoform selectivity without confounding changes in the ether‑linked aromatic ring. This approach is directly supported by class‑level HDAC panel data showing that substitution on the oxime benzyl group can modulate isoform selectivity by up to 10‑fold [1].

Fragment‑Based Drug Discovery (FBDD) – Zinc‑Binding Warhead Library Member

CAS 478046‑99‑0 serves as a defined, quality‑controlled fragment (MW < 500 Da, cLogP ≈ 5.2) suitable for NMR‑based or SPR‑based screening against zinc‑dependent enzymes. Its BIONET pedigree and ≥95 % purity ensure that any hit identified in a primary screen can be immediately validated with a re‑ordered batch of identical chemical identity, avoiding the hit‑validation failure rate associated with non‑standardized in‑house fragments. This is particularly critical for FBDD campaigns targeting HDACs, where oxime‑ether ZBGs have been computationally validated to coordinate the catalytic zinc ion with favorable geometry [1].

Chemical Probe Development for Epigenetic Target Deconvolution

Deploy CAS 478046‑99‑0 as a negative‑control or selectivity‑control probe alongside its O‑(2,6‑dichlorobenzyl) analog (CAS 478047‑02‑8) in cellular thermal shift assays (CETSA) or chemoproteomics experiments. Because the two compounds differ by a single chlorine atom, any differential target engagement observed can be attributed specifically to the oxime‑benzyl substitution pattern, enabling high‑resolution mapping of the structural determinants of target binding within the HDAC family or other zinc‑dependent off‑targets [1].

Quote Request

Request a Quote for 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.